![molecular formula C19H18Cl2N2 B14596040 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- CAS No. 59666-59-0](/img/structure/B14596040.png)
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- is a compound belonging to the imidazole family, which is known for its diverse biological and chemical properties. Imidazole derivatives are widely recognized for their roles in pharmaceuticals, agrochemicals, and various industrial applications .
Vorbereitungsmethoden
The synthesis of 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- typically involves multi-step organic reactions. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach Synthesis: This involves the cyclization of N-substituted glycine derivatives.
Industrial Production: Large-scale production often employs optimized versions of these methods, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically uses oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides.
Major Products: These reactions often yield derivatives with modified functional groups, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules.
Biology: Used in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: Utilized in the production of agrochemicals and as a catalyst in various chemical reactions.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes like cytochrome P450, affecting metabolic processes.
Cell Membrane Disruption: Alters cell membrane integrity, leading to increased permeability and cell death.
Pathways: Involves pathways related to oxidative stress and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- is unique compared to other imidazole derivatives due to its specific substituents:
Similar Compounds: Includes econazole, miconazole, and clotrimazole.
Uniqueness: The presence of the 2,4-dichlorophenyl and phenylbutyl groups enhances its biological activity and specificity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
59666-59-0 |
|---|---|
Molekularformel |
C19H18Cl2N2 |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]imidazole |
InChI |
InChI=1S/C19H18Cl2N2/c20-17-8-9-18(19(21)12-17)16(13-23-11-10-22-14-23)7-6-15-4-2-1-3-5-15/h1-5,8-12,14,16H,6-7,13H2 |
InChI-Schlüssel |
KWVXISRJXXQACH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



propanedioate](/img/structure/B14595971.png)
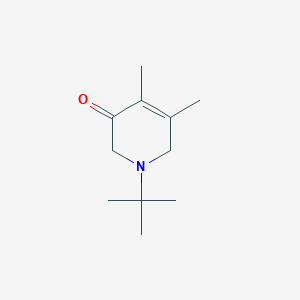
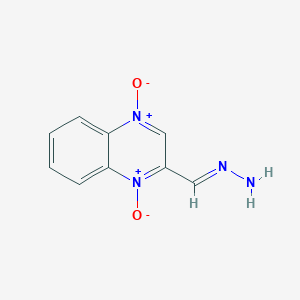
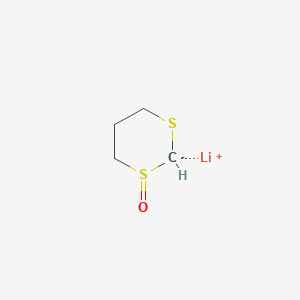


![3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14596003.png)
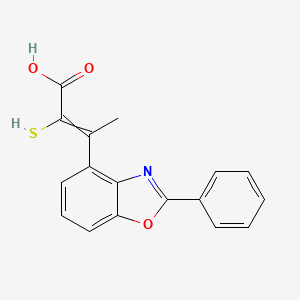
![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)
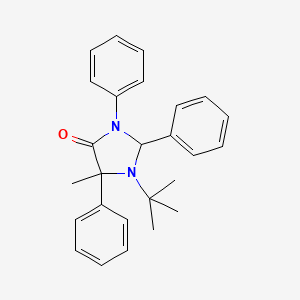

![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)
